Butanamide, N-(2-(dimethylamino)ethyl)-
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Overview
Description
Butanamide, N-(2-(dimethylamino)ethyl)-: is an organic compound with the molecular formula C8H18N2O. It is a derivative of butanamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-(dimethylamino)ethyl)- typically involves the reaction of butanoyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted amides or secondary amines.
Scientific Research Applications
Chemistry: In analytical chemistry, Butanamide, N-(2-(dimethylamino)ethyl)- is used as a standard compound for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods. It serves as a reference material for the calibration of analytical instruments .
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It helps in studying protein-protein interactions and enzyme activities .
Medicine: In the pharmaceutical industry, Butanamide, N-(2-(dimethylamino)ethyl)- is explored for its potential as a drug intermediate. It is used in the synthesis of various pharmacologically active compounds .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of surfactants and emulsifiers. It is also employed in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of Butanamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate enzyme activities and protein-protein interactions by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Butanamide: The parent compound, which lacks the dimethylaminoethyl substitution.
N-ethylbutanamide: A similar compound with an ethyl group instead of the dimethylaminoethyl group.
N-methylbutanamide: Another derivative with a methyl group on the amide nitrogen.
Uniqueness: Butanamide, N-(2-(dimethylamino)ethyl)- is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its reactivity in various chemical reactions. The compound’s ability to participate in hydrogen bonding and electrostatic interactions makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
63224-16-8 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]butanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-7H2,1-3H3,(H,9,11) |
InChI Key |
GXQRNXRDAOAFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCN(C)C |
Origin of Product |
United States |
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